![molecular formula C12H17NO5 B2623314 5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid CAS No. 2060040-87-9](/img/structure/B2623314.png)
5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid” is a chemical compound with the CAS Number: 2060040-87-9 . It has a molecular weight of 255.27 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound could involve the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The IUPAC name of this compound is 5-(((tert-butoxycarbonyl)amino)methyl)-3-methylfuran-2-carboxylic acid . The Inchi Code is 1S/C12H17NO5/c1-7-5-8(17-9(7)10(14)15)6-13-11(16)18-12(2,3)4/h5H,6H2,1-4H3,(H,13,16)(H,14,15) .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.27 . It is stored at room temperature and is available in powder form .Mechanism of Action
The mechanism of action of Boc-amino-methylfurfural is not fully understood, but it is believed to inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site of the enzyme. This results in the inhibition of the breakdown of acetylcholine, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
Boc-amino-methylfurfural has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function. Boc-amino-methylfurfural has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using Boc-amino-methylfurfural in lab experiments is its ease of synthesis. It can be synthesized using simple and readily available reagents and can be purified by column chromatography. Another advantage is its potential as a bioactive molecule, which can be used in the development of new drugs and therapies. However, one limitation of using Boc-amino-methylfurfural is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of Boc-amino-methylfurfural in scientific research. One direction is the development of new drugs and therapies based on its bioactive properties. Another direction is the synthesis of new compounds using Boc-amino-methylfurfural as a building block. Additionally, further research is needed to fully understand the mechanism of action of Boc-amino-methylfurfural and its potential applications in various fields.
Conclusion:
In conclusion, Boc-amino-methylfurfural is a chemical compound with potential applications in various fields such as drug development and organic synthesis. Its ease of synthesis and bioactive properties make it a promising molecule for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Boc-amino-methylfurfural can be synthesized by the reaction of 5-(bromomethyl)-3-methylfuran-2-carboxylic acid with tert-butyl carbamate. The reaction can be catalyzed by a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product can be purified by column chromatography to obtain pure Boc-amino-methylfurfural.
Scientific Research Applications
Boc-amino-methylfurfural has been used as a building block for the synthesis of various compounds such as amino acid derivatives, peptides, and other bioactive molecules. It has also been used as a protecting group for the synthesis of peptides and other organic compounds. Boc-amino-methylfurfural has shown potential as a bioactive molecule due to its ability to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-7-5-8(17-9(7)10(14)15)6-13-11(16)18-12(2,3)4/h5H,6H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEVNDINZWFXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)

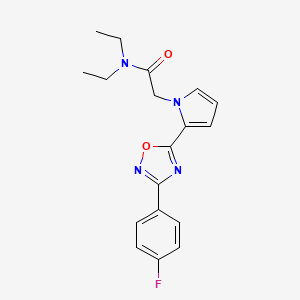
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)

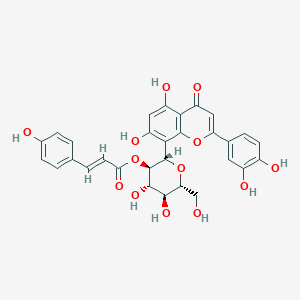
![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
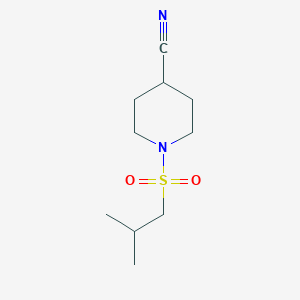
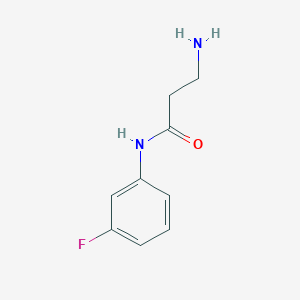
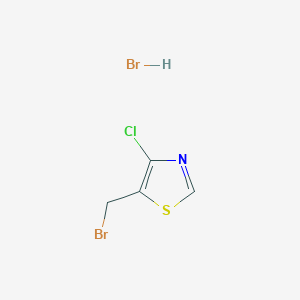
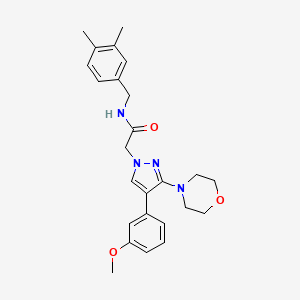

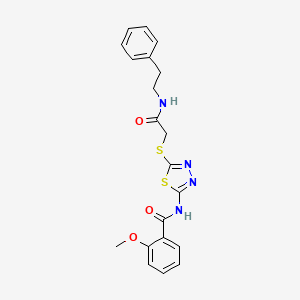
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2623253.png)